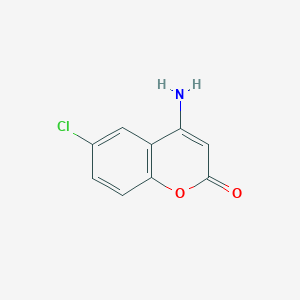

4-Amino-6-chloro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

885269-61-4 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

4-amino-6-chlorochromen-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,11H2 |

InChI Key |

JBJOPQHVOOSYPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Chloro 2h Chromen 2 One and Its Precursors

Classical Organic Synthesis Routes to the 2H-Chromen-2-one Core

The foundational step in synthesizing the target molecule is the creation of the bicyclic chromen-2-one scaffold. Classical methods, established over decades of research, remain highly relevant.

The Pechmann condensation, discovered by German chemist Hans von Pechmann, is a cornerstone in coumarin (B35378) synthesis. wikipedia.org This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org The process begins with an acid-catalyzed transesterification, followed by an intramolecular ring-closing reaction and subsequent dehydration to form the coumarin ring system. wikipedia.orgsathyabama.ac.in

The versatility of the Pechmann reaction stems from its tolerance of various starting materials and conditions. researchgate.net While early iterations required harsh conditions and stoichiometric amounts of strong acids like sulfuric acid, modern variants employ a wide range of catalysts to improve yields and sustainability. researchgate.netnih.gov

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst Type | Examples | Conditions | Advantages |

|---|---|---|---|

| Mineral Acids | H₂SO₄, HCl, H₃PO₄ | Often harsh, elevated temperatures | Readily available, low cost |

| Lewis Acids | AlCl₃, ZnCl₂, InCl₃ | Variable, can be milder | High efficiency, shorter reaction times nih.govmdpi.com |

For the synthesis of a 6-chloro-substituted chromenone, the Pechmann condensation would start with 4-chlorophenol. The reaction with a suitable β-ketoester, such as ethyl acetoacetate, under acidic catalysis, would yield the corresponding 6-chloro-4-methyl-2H-chromen-2-one. The reaction mechanism is believed to proceed through the nucleophilic attack of the phenol's hydroxyl group on the activated ketoester, followed by cyclization and dehydration. nih.gov

Creating halogenated 2H-chromen-2-one intermediates is a critical step toward the final target compound. Halogenation can be achieved either by using a halogenated precursor, such as 4-chlorophenol in the Pechmann condensation, or by direct halogenation of a pre-formed coumarin ring.

The regioselective halogenation of the aromatic portion of the coumarin scaffold is a significant challenge in organic synthesis. thieme.de However, methods have been developed to control the position of halogenation. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) activated by a copper halide catalyst allows for the regioselective halogenation of less electron-rich heteroarenes, providing a valuable route to intermediates like 6-chloro-2H-chromen-2-one. thieme.de This approach offers a platform for synthesizing specifically functionalized heterocyclic compounds. thieme.de

Targeted Synthesis of 4-Amino-6-chloro-2H-chromen-2-one

Once the 6-chloro-2H-chromen-2-one skeleton is in place, the next strategic step is the introduction of the amino group at the C4 position.

Direct amination at the C4 position of the chromen-2-one nucleus is a key transformation. While direct C-H amination methods for heteroarenes are advancing, a common strategy involves the nucleophilic substitution of a suitable leaving group at the C4 position. For example, a 4-hydroxy or 4-chloro-coumarin derivative can serve as a precursor.

Recent developments have focused on direct C-H amination, which avoids the need for pre-functionalization. nih.gov One such method involves the use of I(III) reagents to activate fused azaarenes for direct C4 amination. nih.govresearchgate.net Although developed for azaarenes, the principles of activating specific C-H bonds for amination are an area of active research and could potentially be adapted for chromenone systems. The process can involve an in-situ activation followed by the introduction of an amine, which can then be liberated under mild conditions. nih.gov

Multi-step synthesis provides a rational and controllable pathway to complex molecules from simple, commercially available starting materials. youtube.com The synthesis of this compound is well-suited to a multi-step approach. A logical sequence would be:

Synthesis of the Chlorinated Phenol: Starting with phenol, an electrophilic aromatic substitution (chlorination) can introduce the chlorine atom at the para-position to yield 4-chlorophenol.

Construction of the Chromenone Core: The resulting 4-chlorophenol is subjected to a Pechmann condensation with a β-ketoester (e.g., ethyl 2-cyanoacetate or ethyl acetoacetate) to form the 6-chloro-2H-chromen-2-one ring system. The choice of ketoester determines the substituent at the C3 and C4 positions.

Functionalization at C4: The 6-chloro-2H-chromen-2-one intermediate is then functionalized at the C4 position. This could involve creating a 4-hydroxy or 4-halo derivative, which can then undergo nucleophilic substitution with an amine source (e.g., ammonia or an appropriate amine equivalent) to install the amino group.

This stepwise approach allows for purification of intermediates at each stage, ensuring the final product's purity.

Advanced Synthetic Strategies and Enabling Technologies

Modern synthetic chemistry seeks to improve efficiency, reduce waste, and access novel chemical space through advanced strategies and technologies.

Table 2: Advanced Synthetic Methods for Chromenone Synthesis

| Technology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Drastically reduced reaction times, often improved yields, and cleaner reactions. nih.gov |

| Mechanochemistry | Chemical reactions are induced by mechanical energy (e.g., ball milling). | Solvent-free conditions, environmentally friendly, rapid, and efficient for reactions like the Pechmann condensation. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with porous structures used as catalysts. | High catalytic activity, selectivity, and potential for reusability in multi-component reactions to form chromenes. nih.gov |

| Photocatalysis | Uses light to drive chemical reactions, often employing a photocatalyst. | Can enable unique transformations and dearomatizing cascades for C-N bond formation under mild conditions. liverpool.ac.uk |

These advanced methods offer significant improvements over classical techniques. For instance, a microwave-assisted, catalyst-free synthesis of substituted 2H-chromenes from salicylaldehydes has been reported to give high yields in short timeframes. nih.gov Similarly, mechanochemical activation via ball milling has been successfully applied to the Pechmann reaction, providing 4-methylcoumarins in good yields under solvent-free conditions. mdpi.com Such green and efficient methodologies are at the forefront of modern organic synthesis.

Copper-Catalyzed Multicomponent Reactions for 4-Amino-2H-chromen-2-imine Precursors

A significant advancement in the synthesis of precursors to 4-amino-2H-chromen-2-one is the use of copper-catalyzed multicomponent reactions. These reactions are highly valued for their ability to construct complex molecules in a single step from multiple starting materials, which enhances efficiency by reducing the number of synthetic steps, saving time, and minimizing waste.

One such notable reaction involves a sequential multicomponent process using benzo[d]isoxazoles, terminal alkynes, and sulfonyl azides, catalyzed by copper. This method yields divergent 4-amino-2H-chromen-2-imines with a high degree of chemical selectivity. The reaction is versatile, tolerating a broad range of functional groups. A key advantage of this process is that it only releases nitrogen gas (N₂) as a byproduct. The resulting sulfonyl imino group can be subsequently removed to produce the biologically active free 4-amino-2H-chromenone in a good yield.

The mechanism of this copper-catalyzed cascade cyclization proceeds through a sequence of azide–alkyne cycloaddition (CuAAC), followed by Kemp elimination and a tandem cyclization. This efficient pathway provides access to a diverse range of O-heterocycles in the form of 4-amino-2H-chromenone-2-imines. The use of readily available and stable benzo[d]isoxazoles as reactants further enhances the practicality of this synthetic route.

Microwave-Assisted Synthetic Protocols for Chromen-2-one Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of chromen-2-one derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. researchgate.net This acceleration of chemical reactions, combined with often improved product yields and cleaner reaction profiles, makes it a highly attractive method for the synthesis of these heterocyclic compounds.

The application of microwave assistance is particularly beneficial in multicomponent reactions for the synthesis of novel 2H-chromene derivatives. For instance, key intermediates such as 6-chloro-2-oxo-2H-chromene-4-carbaldehyde can be incorporated into multicomponent reactions under microwave irradiation to afford complex chromene conjugates in good yields. In many cases, microwave-assisted synthesis is compared with conventional heating methods, consistently demonstrating superior efficiency in terms of both reaction time and yield. researchgate.net

A variety of chromene derivatives, including 2-amino-4H-benzo[h]chromenes, have been successfully synthesized using this technology. The process typically involves the reaction of a naphthol with aromatic aldehydes and a nitrile-containing compound in an ethanolic piperidine solution under microwave irradiation. This method is noted for its convenience and efficiency.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Conditions | Product | Yield (%) | Ref |

| 4-methoxy-1-naphthol | Aromatic aldehydes | Malononitrile (B47326) | Ethanol | Piperidine | Microwave (400W, 140°C, 2 min) | 2-Amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitriles | 88-91% | |

| 4-methoxy-1-naphthol | Aromatic aldehydes | Ethyl cyanoacetate | Ethanol | Piperidine | Microwave (400W, 140°C, 2 min) | Ethyl 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carboxylates | - | |

| Salicylaldehyde | Ethyl acetoacetate | - | - | Piperidine | Microwave (400W, 1 min) | 3-Acetyl coumarin | - | researchgate.net |

| 3-Acetylcoumarin (B160212) | Aniline derivatives | - | - | - | Microwave | Schiff bases | Higher than conventional | researchgate.net |

Green Chemistry Principles in Chromen-2-one Synthesis (e.g., solvent-free, alternative catalysts)

The principles of green chemistry are increasingly being integrated into the synthesis of chromen-2-one derivatives to minimize environmental impact. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One-pot, three-component reactions are a cornerstone of green synthesis for 2-amino-4H-chromenes. These reactions often utilize bio-organic and reusable catalysts, such as L-proline, in green solvents. nih.gov The advantages of such processes include high product yields, short reaction times, and adherence to green chemistry principles. nih.gov The use of natural catalysts, like citric acid found in lemon juice, has also been explored for the synthesis of 2-amino-4H-chromenes, avoiding the need for hazardous organic solvents and metal-containing catalysts.

Solvent-free, or neat, reaction conditions are another key aspect of green chemistry. The synthesis of 2-amino-4H-chromene derivatives can be efficiently carried out under solvent-free conditions at elevated temperatures, often with the aid of a catalyst. This approach simplifies the work-up procedure and reduces the generation of solvent waste.

The use of water as a solvent is a particularly attractive green alternative. Efficient protocols for the synthesis of 2-amino-4H-chromenes in aqueous media have been developed, sometimes in combination with catalysts that can be easily recovered and reused.

| Catalyst | Solvent | Key Green Feature | Product | Ref |

| L-proline | Green solvent | Bio-organic, reusable catalyst | 2-amino-chromenes | nih.gov |

| Lemon juice | - | Natural catalyst, solvent-free | 2-amino-4H-chromenes | |

| Pyridine-2-carboxylic acid | Water-Ethanol | Recyclable catalyst, green solvent | 2-amino-4H-chromene-3-carbonitrile derivatives | mdpi.com |

| Nano-kaoline/BF3/Fe3O4 | Solvent-free | Reusable magnetic nanocatalyst | Tetrahydro-4H-chromenes | chemmethod.com |

Nanoparticle-Catalyzed Synthesis of Substituted Chromen-2-one Derivatives

The use of nanoparticles as catalysts represents a significant advancement in the synthesis of substituted chromen-2-one derivatives. Nanocatalysts offer several advantages, including high surface area-to-volume ratios, leading to enhanced catalytic activity, and the potential for easy recovery and reuse, which aligns with the principles of green chemistry.

A variety of nanoparticles have been employed for the synthesis of 2-amino-4H-chromenes through one-pot, three-component reactions of aldehydes, malononitrile, and a phenolic component. For example, silver nanoparticles (AgNp) have been used as an effective catalyst for this transformation in an aqueous medium at room temperature. nih.gov This method is noted for its operational simplicity and environmentally friendly approach. nih.gov

Magnetic nanoparticles (MNPs) are particularly advantageous due to their straightforward separation from the reaction mixture using an external magnet. Copper-coated magnetic nanoparticles (MNPs@Cu) have been shown to be an effective and reusable catalyst for the synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. researchgate.net Similarly, a Schiff base complex of copper coated on epoxy-modified Fe₃O₄@SiO₂ magnetic nanoparticles has been developed for the synthesis of various chromene-annulated heterocycles. uk-cpi.com This nanocatalyst demonstrates high activity and can be easily recovered and reused. uk-cpi.com

Other nano-catalysts, such as zinc oxide (ZnO) nanoparticles and nano-kaoline/BF₃/Fe₃O₄, have also been successfully utilized in the synthesis of 2-amino-4H-chromene derivatives. chemmethod.comtandfonline.com These methods often result in high to excellent yields of the desired products in short reaction times. researchgate.net

| Nanocatalyst | Reaction Type | Key Advantages | Product | Ref |

| Silver nanoparticles (AgNp) | Three-component reaction | Aqueous medium, room temperature | 2-amino-4H-chromenes | nih.gov |

| MNPs@Cu | Three-component reaction | Solvent-free, reusable magnetic catalyst | 2-amino-4H-chromene derivatives | researchgate.net |

| Schiff base complex of copper on Fe₃O₄@SiO₂ MNPs | Three-component reaction | Reusable magnetic catalyst, high yields | Chromene-annulated heterocycles | uk-cpi.com |

| ZnO nanoparticles | Three-component reaction | Efficient synthesis | 2-amino-4H-chromenes | tandfonline.com |

| Nano-kaoline/BF₃/Fe₃O₄ | Three-component reaction | Reusable superparamagnetic catalyst | Tetrahydro-4H-chromenes | chemmethod.com |

Considerations for Scalable Production of Chromen-2-one Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of chromen-2-one derivatives presents a unique set of challenges and considerations. While a reaction may be efficient on a small scale, its scalability depends on factors such as cost, safety, and environmental impact.

One of the primary considerations for scalable production is the adoption of green and eco-friendly synthetic strategies. Methodologies that utilize sustainable raw materials, non-toxic and reusable catalysts, and mild reaction conditions are more likely to be viable for large-scale manufacturing. Innovative techniques like microwave irradiation and ultrasound-assisted synthesis can contribute to scalability by reducing energy consumption and reaction times.

The availability and cost of starting materials and reagents are crucial for industrial production. Processes that rely on expensive or difficult-to-source materials may not be economically feasible on a large scale. Therefore, synthetic routes that utilize readily available and inexpensive precursors are preferred.

Process intensification, which aims to make chemical processes more efficient by using smaller equipment and reducing the number of steps, is another important factor. One-pot multicomponent reactions are well-suited for process intensification as they combine multiple synthetic steps without the need for isolating intermediates.

The ability to easily separate and purify the final product is also a key consideration. The use of heterogeneous catalysts, particularly magnetic nanocatalysts, simplifies the purification process as the catalyst can be easily removed from the reaction mixture. Furthermore, developing synthetic methods that can be performed on a gram-scale is an important step towards demonstrating the potential for further scaling up.

Chemical Transformations and Derivatization of the 4 Amino 6 Chloro 2h Chromen 2 One Scaffold

Reactivity Profiles of the 4-Amino-6-chloro-2H-chromen-2-one Core

The reactivity of the this compound core is characterized by the interplay of its constituent functional groups: the amino group, the chloro substituent, and the coumarin (B35378) nucleus itself. This allows for a range of chemical reactions to be performed on the molecule.

Oxidation Reactions and Hydroxylated Derivative Formation

While direct oxidation of the 4-amino group can lead to nitro derivatives, the coumarin ring itself can be subject to oxidative transformations. For instance, the introduction of hydroxyl groups can be achieved through various synthetic routes, often starting from a substituted phenol (B47542) and involving a Pechmann condensation. The resulting hydroxylated coumarins can exhibit altered biological activities and solubility profiles.

Reduction Reactions and Modification of Functional Groups

Reduction reactions are pivotal in modifying the functional groups of the this compound scaffold. The nitro group, if present as a precursor to the amine, is commonly reduced to the primary amine using reagents like iron powder in the presence of ammonium (B1175870) chloride. nih.gov This transformation is a key step in the synthesis of many amino-coumarin derivatives. nih.gov Further reduction of the chromen-2-one core can lead to dihydro derivatives.

Nucleophilic and Electrophilic Substitution Reactions for Novel Derivatives

The this compound scaffold is amenable to both nucleophilic and electrophilic substitution reactions, enabling the synthesis of a wide array of novel derivatives.

Nucleophilic Substitution: The amino group at the C4-position is nucleophilic and can react with various electrophiles. For instance, it can be acylated or can participate in condensation reactions with aldehydes and ketones to form Schiff bases. The chlorine atom at the C6-position can also be displaced by strong nucleophiles under specific conditions, although this is generally less facile than reactions at the amino group.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the coumarin nucleus can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents (amino and chloro groups) will influence the position of the incoming electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration of a coumarin precursor often occurs at the 6-position.

Regioselective Functionalization Strategies

Targeted modification of specific positions on the this compound scaffold is essential for structure-activity relationship studies and the development of compounds with desired properties.

Derivatization at the Exocyclic Amino Group

The exocyclic amino group at the C4-position is a primary site for derivatization. Its nucleophilic nature allows for reactions with a variety of electrophilic reagents.

Table 1: Examples of Derivatization Reactions at the Exocyclic Amino Group

| Reagent Class | Reaction Type | Resulting Functional Group |

| Acyl Halides/Anhydrides | Acylation | Amide |

| Aldehydes/Ketones | Condensation | Schiff Base (Imine) |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

| Alkyl Halides | Alkylation | Secondary/Tertiary Amine |

These reactions are fundamental for creating libraries of compounds for biological screening. For example, the reaction of 4-aminocoumarins with various reagents can lead to derivatives with diverse pharmacological activities. nih.gov The use of derivatizing reagents like 4-fluoro-7-nitrobenzo-2,1,3-oxadiazole can be employed for the analysis of amino groups. nih.gov

Substitution and Functionalization at Peripheral Positions (e.g., C-6, C-8)

Functionalization at the peripheral positions of the coumarin ring, such as C-6 and C-8, is another key strategy for creating novel derivatives.

The chlorine atom at the C-6 position can be a handle for further transformations. While nucleophilic aromatic substitution of the chlorine is possible, it often requires harsh conditions. Alternatively, the electronic properties of the chlorine atom influence the regioselectivity of electrophilic aromatic substitution on the benzene ring.

Table 2: Research Findings on Functionalization at Peripheral Positions

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

| C-6 | Nucleophilic Substitution | Amines, Thiols | 6-Amino/Thio-substituted coumarins | |

| C-6 | Diazotization/Azide Formation | NaNO₂, NaN₃ | 6-Azidocoumarin | nih.gov |

| C-8 | Electrophilic Substitution | Varies (e.g., Nitrating agents) | 8-Substituted coumarins |

The synthesis of diverse coumarin derivatives often involves multi-step sequences where functionalization at different positions is carried out sequentially. nih.gov For instance, a 6-aminocoumarin can be converted to a 6-azidocoumarin, which can then undergo click chemistry to introduce a wide range of substituents. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the Chromen-2-one Moiety

The inherent reactivity of the this compound scaffold makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. Annulation reactions, often involving the C4-amino group and the C3-position of the coumarin ring, are employed to build additional rings, leading to novel chemical entities.

One prominent strategy involves multicomponent reactions (MCRs) to construct pyrrole (B145914) rings fused to the coumarin core. For instance, a one-pot, three-component reaction of a 4-aminocoumarin (B1268506), an aryl glyoxal (B1671930) monohydrate, and a primary aryl amine can yield trisubstituted chromeno[4,3-b]pyrrol-4(H)-ones. nih.gov In this process, the aryl glyoxal and the aryl amine first condense to form an imine intermediate. The 4-aminocoumarin then adds to this imine, followed by an intramolecular cyclization and dehydration to furnish the final fused pyrrolocoumarin system. nih.gov

Another approach focuses on building fused pyridine (B92270) and pyrimidine (B1678525) rings. The condensation of 3-acetylcoumarin (B160212) derivatives with reagents like malononitrile (B47326) and aromatic aldehydes in the presence of ammonium acetate (B1210297) can produce chromen-3-yl-pyridine structures. preprints.orgpreprints.org The mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition of an enamine intermediate (formed from the acetylcoumarin and ammonium acetate), and subsequent intramolecular cyclization and aromatization. preprints.orgpreprints.org These pyridine rings can be further elaborated into fused pyridopyrimidine systems by reacting them with electrophilic reagents such as formic acid or acetic anhydride. benthamdirect.comingentaconnect.com

The reaction of 3-aminocoumarins with aryl methyl ketones in the presence of iodine as a catalyst can also lead to fused pyrrole systems, specifically 2-aryl-1-((2-oxo-2H-chromen-3-yl)amino)chromeno[3,4-b]pyrrol-4(3H)-ones. nih.gov This reaction demonstrates the versatility of the amino-coumarin scaffold in generating complex heterocyclic architectures through different catalytic methods. nih.gov

| Fused System | Starting Coumarin Type | Key Reagents | Reaction Type | Ref. |

| Chromeno[4,3-b]pyrrol-4(H)-ones | 4-Aminocoumarin | Aryl glyoxal monohydrates, Aryl amines | Three-component reaction | nih.gov |

| Chromen-3-yl-pyridines | 3-Acetylcoumarin | Aromatic aldehydes, Malononitrile, Ammonium acetate | Multicomponent condensation | preprints.orgpreprints.org |

| Pyrido[2,3-d]pyrimidines | Chromen-3-yl-pyridine | Formic acid, Acetic anhydride | Cyclocondensation | benthamdirect.comingentaconnect.com |

| Chromeno[3,4-b]pyrrol-4(3H)-ones | 3-Aminocoumarin | Aryl methyl ketones, Iodine | Catalytic cyclization | nih.gov |

Formation of Chromen-2-one Conjugates (e.g., amino acid conjugates, chalcone (B49325) hybrids)

The this compound scaffold serves as a valuable platform for creating hybrid molecules and conjugates, where it is covalently linked to other pharmacophores or biomolecules like amino acids. These conjugates often exhibit unique properties derived from the combination of the individual moieties.

Amino Acid Conjugates

The nucleophilic amino group at the C4-position is an ideal handle for forming amide bonds with amino acids. The synthesis of coumarin-amino acid conjugates is typically achieved through standard peptide coupling reactions. doi.orgnih.gov In one common method, the carboxylic acid of a protected amino acid is activated using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). doi.org This activated species then readily reacts with the 4-amino group of the chromenone to form a stable amide linkage. Subsequent deprotection of the amino acid moiety yields the final conjugate. Alternatively, the amino acid can be converted to a more reactive acyl chloride before reaction with the coumarin. These synthetic strategies allow for the systematic conjugation of a wide variety of natural and unnatural amino acids to the coumarin core. nih.gov

Chalcone Hybrids

Chalcones, characterized by an α,β-unsaturated carbonyl system, are another important class of compounds that can be hybridized with the chromen-2-one structure. nih.gov The synthesis of chromenochalcones generally involves a Claisen-Schmidt condensation between an acetyl-substituted chromenone and an aromatic aldehyde in the presence of a base. nih.gov To prepare such a hybrid from this compound, a multi-step sequence would be necessary. This could involve, for example, the acetylation of the C4-amino group, followed by a Friedel-Crafts acylation to introduce an acetyl group elsewhere on the ring system (e.g., at the C3 position if synthetically accessible), which could then participate in the condensation with an aldehyde to form the chalcone linkage. The resulting chromenochalcone hybrids integrate the structural features of both parent scaffolds. nih.gov

| Conjugate Type | Coumarin Precursor Functionality | Partner Molecule | Key Reaction | Ref. |

| Amino Acid Conjugate | 4-Amino group | Amino Acid | Amide coupling (e.g., EDC/HOBt) | doi.orgnih.gov |

| Chalcone Hybrid | Acetyl group on the coumarin ring | Aromatic Aldehyde | Claisen-Schmidt condensation | nih.govnih.gov |

Heteroaromatization Approaches for Chromen-2-one Derivatives

Heteroaromatization refers to the formation of a new heterocyclic aromatic ring from a non-aromatic precursor. This strategy is a powerful tool for modifying the electronic and structural properties of the this compound scaffold. These reactions often involve the construction of a partially saturated ring, which then undergoes a final aromatization step.

A well-documented heteroaromatization approach is the synthesis of pyridine rings attached to the chromenone core. preprints.orgpreprints.org This transformation can be initiated from a 3-acetyl-2H-chromen-2-one derivative. The reaction with an aldehyde and a nitrile source like malononitrile, catalyzed by ammonium acetate, proceeds through several key steps. An initial Knoevenagel condensation between the aldehyde and malononitrile occurs, while the acetyl-chromenone forms an enamine with ammonium acetate. preprints.org A subsequent Michael addition, followed by intramolecular cyclization and elimination of water, leads to a dihydropyridine (B1217469) intermediate. This intermediate then aromatizes, often via tautomerism and air oxidation, to yield the stable chromen-3-yl pyridine derivative. preprints.orgpreprints.org

These newly formed pyridine rings can themselves be precursors for further heteroaromatization. For example, treatment of an aminopyridine-substituted chromenone with reagents like formic acid can lead to the annulation of a pyrimidine ring, resulting in a fused pyrido[2,3-d]pyrimidine (B1209978) system. benthamdirect.comingentaconnect.com This demonstrates a sequential heteroaromatization strategy for building complex, multi-ring systems based on the initial chromenone scaffold.

| Target Aromatic Ring | Precursor Structure | Key Reagents/Conditions | Mechanistic Steps | Ref. |

| Pyridine | 3-Acetyl-2H-chromen-2-one | Aldehyde, Malononitrile, Ammonium Acetate | Knoevenagel condensation, Michael addition, Cyclization, Dehydration, Aromatization | preprints.orgpreprints.org |

| Pyrido[2,3-d]pyrimidine | 2-Amino-chromen-3-yl-pyridine | Formic Acid, Acetic Anhydride | Cyclocondensation | benthamdirect.comingentaconnect.com |

Spectroscopic and Advanced Analytical Characterization of 4 Amino 6 Chloro 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Amino-6-chloro-2H-chromen-2-one and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped out.

In the ¹H NMR spectrum of a coumarin (B35378) derivative, such as 6-chloro-4-((p-tolylamino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one, distinct signals corresponding to the different protons are observed. nih.gov For instance, the aromatic protons of the coumarin ring typically appear as a series of doublets and multiplets in the downfield region of the spectrum. nih.gov The protons of the aminomethyl group and the triazole ring also exhibit characteristic chemical shifts and coupling patterns. nih.gov The integration of these signals provides the ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the lactone ring in the coumarin structure is particularly noteworthy, appearing at a significantly downfield chemical shift. nih.gov The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.netscispace.com For example, in the analysis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, NOESY (Nuclear Overhauser Effect Spectroscopy) correlations were used to determine the spatial orientation of the arylamino substituent relative to the coumarin core. scispace.comceon.rs

Table 1: Representative ¹H and ¹³C NMR Data for a Coumarin Derivative

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.61 - 8.31 | 113.0 - 147.8 |

| C=O | - | 159.9 |

| Triazole CH | 8.68 | 121.6 |

| Methylene CH₂ | 4.37 | 39.3 |

| Methyl CH₃ | 2.15 | 20.5 |

| Data is for 6-(4-((p-tolylamino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis (e.g., ESI-MS, LC-MS, GC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pathways of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI-MS) are commonly used to obtain the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. nih.gov This is crucial for confirming the identity of a newly synthesized compound. For instance, the HRMS (ESI) of 6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one showed a calculated m/z of 397.0300 for [M+H]⁺, with the found value being 397.1072, confirming its molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms and the presence of specific functional groups. This information, combined with data from other spectroscopic techniques, allows for a comprehensive structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in this compound and its derivatives.

The IR spectrum of a coumarin derivative typically shows a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, usually in the range of 1680-1720 cm⁻¹. ceon.rsresearchgate.net The N-H stretching vibrations of the amino group appear in the region of 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. rsc.org For instance, the IR spectrum of 2-chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione shows characteristic peaks at 1720 cm⁻¹ (C=O, ester) and 3294 cm⁻¹ (N-H). nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The Raman spectrum of coumarin shows characteristic bands that can be used for its identification and quantification. researchgate.netrsc.orgchemicalbook.com Theoretical calculations are often used to aid in the assignment of the observed vibrational modes. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Coumarin Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (lactone) | C=O stretch | 1680 - 1723 ceon.rsresearchgate.netrsc.org |

| Amino | N-H stretch | 3294 - 3443 rsc.orgnih.gov |

| Aromatic | C-H stretch | 3003 - 3139 rsc.org |

| Aromatic | C=C stretch | 1560 - 1614 rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and to determine its optical properties. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the chromophoric coumarin ring system.

The position and intensity of these absorption bands are influenced by the nature and position of substituents on the coumarin ring. For example, the UV-Vis spectrum of 2-chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione in acetonitrile (B52724) exhibits absorption maxima at 277 nm, 333 nm, and 469 nm. nih.gov The stability of coumarins and their metal complexes can also be monitored using UV-Vis spectrophotometry by observing changes in the absorbance spectra over time. nih.gov The study of the optical properties of these compounds is important for their potential applications in various fields, including as fluorescent probes and dyes. ceon.rs

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures (e.g., Single Crystal X-ray Diffraction)

The crystal structure of a coumarin derivative reveals important details about its conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orgrsc.orgresearchgate.netnih.gov These interactions play a crucial role in determining the packing of the molecules in the solid state and can influence the physical properties of the compound. For example, the crystal structure of 2-chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione shows that the molecules are linked by N-H···O hydrogen bonds, forming chains in the crystal lattice. nih.gov The dihedral angle between the naphthoquinone and coumarin rings was determined to be 48.99 (6)°. nih.gov

Table 3: Example of Crystal Data for a Coumarin Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9371 (5) |

| b (Å) | 10.4462 (5) |

| c (Å) | 13.5104 (7) |

| β (°) | 108.533 (5) |

| Volume (ų) | 1463.53 (12) |

| Z | 4 |

| Data for 2-chloro-3-[(2-oxo-2H-chromen-6-yl)amino]naphthalene-1,4-dione nih.gov |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of their synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. nih.govceon.rs The separation of components is based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of coumarin derivatives. researchgate.netnih.govfood.gov.ukmdpi.com By using a suitable stationary phase and mobile phase, complex mixtures of coumarins can be separated with high resolution. nih.gov The retention time of a compound is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration. nih.gov HPLC methods are widely used for the quality control of products containing coumarin derivatives. food.gov.uk

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal stability)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature. This information can be used to determine the decomposition temperature of the compound and to identify any volatile components.

Surface Characterization Techniques for Material Applications (e.g., SEM, EDX)

The evaluation of the surface morphology and elemental composition of this compound and its derivatives is crucial for understanding their potential in various material science applications. Techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are indispensable for providing this critical information.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface topography of a material at high magnifications. For crystalline organic compounds like this compound, SEM analysis reveals key morphological features such as particle shape, size distribution, and surface texture.

Detailed Research Findings:

While specific SEM studies on this compound are not extensively documented in publicly available literature, analysis of related coumarin derivatives provides insight into the expected morphology. For instance, SEM imaging of a coumarin-substituted cyclophosphazene revealed aggregated, flake-like crystalline structures characterized by flat surfaces and well-defined, sharp edges. acs.org It is anticipated that this compound, as a crystalline solid, would exhibit a similar well-ordered structure, likely in the form of microcrystalline powders with distinct facets. The particle size, which can be influenced by the synthesis and purification methods, can be accurately determined from SEM micrographs.

In the context of material applications, such as the development of functionalized materials, SEM can be employed to observe changes in surface morphology. For example, in studies involving the encapsulation of a 4-chloro-3-formylcoumarin derivative into metal-organic frameworks (MOFs), SEM was used to visually confirm the successful loading of the coumarin molecules into the porous structure of the MOFs. This demonstrates the utility of SEM in verifying the incorporation of chromenone derivatives into composite materials.

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. EDX analysis provides qualitative and quantitative information on the elemental composition of the material being studied, as well as the distribution of these elements on the surface.

Detailed Research Findings:

For this compound, with the chemical formula C₉H₇ClNO₂, EDX analysis is expected to confirm the presence of carbon (C), oxygen (O), nitrogen (N), and chlorine (Cl). The resulting EDX spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of these elements. The relative intensities of these peaks can be used to determine the atomic and weight percentages of each element in the sample, providing a quantitative verification of the compound's stoichiometry.

The following table presents the theoretical elemental composition of this compound, which would be expected to be confirmed by EDX analysis.

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Atomic % | Theoretical Weight % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 42.86 | 51.57 |

| Hydrogen | H | 1.01 | 33.33 | 3.37 |

| Chlorine | Cl | 35.45 | 4.76 | 16.92 |

| Nitrogen | N | 14.01 | 4.76 | 6.68 |

| Oxygen | O | 16.00 | 9.52 | 15.27 |

Note: Hydrogen (H) is typically not detectable by standard EDX analysis.

EDX mapping can further provide a visual representation of the spatial distribution of each element across the sample's surface. For a pure sample of this compound, a uniform distribution of carbon, nitrogen, oxygen, and chlorine would be expected, indicating a homogeneous composition. In composite materials incorporating this chromenone derivative, EDX mapping would be invaluable for assessing the dispersion and localization of the compound within the host matrix.

Computational and Theoretical Investigations of 4 Amino 6 Chloro 2h Chromen 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods provide insights into the molecular geometry, orbital energies, and charge distribution, which are crucial for predicting the chemical behavior of 4-Amino-6-chloro-2H-chromen-2-one.

Density Functional Theory (DFT) and Semi-Empirical Methods for Geometry Optimization

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules. Paired with a suitable basis set, such as 6-311++G(d,p), DFT can provide highly accurate geometric parameters (bond lengths, bond angles, and dihedral angles).

Semi-empirical methods, like AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative for geometry optimization. These methods are parameterized using experimental data and are particularly useful for large molecules or for generating initial geometries for higher-level calculations. For this compound, both DFT and semi-empirical methods can be employed to predict its three-dimensional structure, which is essential for further analysis of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. wikipedia.org For this compound, the presence of the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing chloro group and the coumarin (B35378) core influence both HOMO and LUMO levels.

Based on these energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Chromen-2-one Derivative *

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

Data is representative and based on typical values for similar coumarin derivatives. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MESP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MESP map would likely show a negative potential around the carbonyl oxygen and the amino group, making these sites potential hydrogen bond acceptors and nucleophilic centers. The regions around the hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Prediction of Electronic Properties

Quantum chemical calculations can predict a range of electronic properties that are difficult to measure experimentally. These properties provide a deeper understanding of the molecule's behavior in chemical reactions and its potential applications.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Table 2: Predicted Electronic Properties for a Representative Chromen-2-one Derivative *

| Property | Formula | Predicted Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 6.2 |

| Electron Affinity (EA) | -ELUMO | 2.1 |

| Electronegativity (χ) | (IP + EA) / 2 | 4.15 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.05 |

Values are illustrative and based on typical data for related coumarin structures. Precise calculations for this compound are needed for accurate values.

Theoretical Studies on Solvatochromic Behavior and Charge-Transfer States

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is often due to changes in the electronic charge distribution of the solute molecule in its ground and excited states upon interaction with solvent molecules. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to study the electronic transitions and predict the absorption spectra of a molecule in different solvents.

By modeling the solvent environment, either implicitly using a polarizable continuum model (PCM) or explicitly with individual solvent molecules, it is possible to predict the solvatochromic shifts. For this compound, the presence of both electron-donating and electron-withdrawing groups suggests the possibility of intramolecular charge transfer (ICT) upon excitation. Theoretical studies can elucidate the nature of these charge-transfer states and their contribution to the solvatochromic behavior.

Molecular Dynamics and Simulation Studies of Chromen-2-one Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a more complex environment, such as in solution or interacting with a biological target. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time.

For this compound, MD simulations could be used to:

Study its solvation in different solvents, providing details about the structure of the solvation shell and the dynamics of solvent molecules around the solute.

Investigate its interaction with biological macromolecules, such as enzymes or receptors. This can help in understanding the binding mode and affinity of the molecule, which is crucial for drug design.

Explore the conformational landscape of the molecule and the transitions between different conformations.

Intermolecular Interaction Analysis in the Solid State and Solution

The study of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of molecular solids. For this compound, these interactions have been computationally investigated to provide insights into its behavior in both the solid-state and in solution.

Hirshfeld Surface Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis for this compound reveals the presence of several key non-covalent interactions that dictate its crystal packing. These interactions include hydrogen bonds, halogen bonds, and π-π stacking.

The dominant interactions are typically N-H···O hydrogen bonds, which form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. These hydrogen bonds create a robust network that contributes significantly to the stability of the crystal structure.

Furthermore, π-π stacking interactions occur between the aromatic rings of adjacent this compound molecules. These interactions, arising from the delocalized π-electrons of the chromenone core, contribute to the stabilization of the crystal lattice through van der Waals forces. The interplay of these various non-covalent interactions results in a complex and well-defined three-dimensional supramolecular architecture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, QSAR studies can be employed to predict their potential as therapeutic agents.

These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The biological activity of these compounds is then experimentally determined, and a mathematical relationship between the descriptors and the activity is established using statistical methods like multiple linear regression or machine learning algorithms.

For coumarin derivatives, QSAR models have been developed to predict a wide range of biological activities, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory effects. By analyzing the QSAR model for this compound, it is possible to identify the key structural features that are either beneficial or detrimental to a specific biological activity. This information is invaluable for the rational design of new, more potent, and selective drug candidates.

Molecular Docking Simulations for Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in predicting its binding affinity.

In a typical molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule is then computationally "docked" into the active site of the protein, and various possible binding poses are generated. A scoring function is then used to rank these poses, with the highest-scoring pose representing the most likely binding mode.

These simulations can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amino group of this compound could act as a hydrogen bond donor, while the carbonyl group could act as a hydrogen bond acceptor. The chlorine atom might engage in halogen bonding with specific residues in the active site. By understanding these binding modes, researchers can design modifications to the this compound structure to enhance its binding affinity and selectivity for the target protein.

Theoretical Characterization of Linear and Nonlinear Optical Properties

The linear and nonlinear optical (NLO) properties of organic molecules are of great interest due to their potential applications in various optoelectronic technologies, such as optical switching, data storage, and frequency conversion. Theoretical calculations, typically based on quantum chemical methods like Density Functional Theory (DFT), can provide valuable insights into these properties.

For this compound, theoretical studies can be used to calculate its linear polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. These parameters quantify the response of the molecule to an applied electric field. A large hyperpolarizability value is indicative of a strong NLO response.

The NLO properties of coumarin derivatives are often attributed to the presence of an electron-donating group (like the amino group) and an electron-withdrawing group (like the carbonyl group) connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer upon excitation by light, which is a key requirement for a significant NLO response. The presence of the chlorine atom can also influence the NLO properties by modifying the electronic distribution within the molecule. Theoretical calculations can help to elucidate the structure-property relationships that govern the NLO response of this compound and guide the design of new materials with enhanced NLO properties.

Computational Approaches to Corrosion Inhibition Mechanisms by Chromen-2-one Derivatives

Corrosion is a major problem in many industries, and the development of effective corrosion inhibitors is an ongoing area of research. Coumarin derivatives have shown promise as corrosion inhibitors for various metals and alloys. Computational methods, particularly DFT and molecular dynamics (MD) simulations, are increasingly being used to understand the mechanisms by which these molecules protect metal surfaces from corrosion.

DFT calculations can be used to determine the electronic properties of this compound, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A high HOMO energy is associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal surface, while a low LUMO energy indicates a greater ability to accept electrons from the metal. The energy gap between the HOMO and LUMO is also an important parameter, with a smaller gap generally correlating with higher inhibition efficiency.

MD simulations can provide a dynamic picture of the adsorption of this compound molecules on the metal surface. These simulations can reveal the orientation of the adsorbed molecules and the strength of their interaction with the surface. It is generally believed that coumarin derivatives adsorb on the metal surface through the formation of a protective film. The heteroatoms in the molecule (oxygen, nitrogen, and chlorine) can act as active centers for adsorption. By understanding the adsorption behavior of this compound at the molecular level, it is possible to design more effective corrosion inhibitors.

Mechanistic Insights and Structure Activity Relationships in Chromen 2 One Derivatives

General Principles of Chromen-2-one Interactions with Biological Macromolecules

The interaction of chromen-2-one derivatives with biological macromolecules, such as proteins and nucleic acids, is governed by a combination of factors inherent to their chemical structure. These interactions are fundamental to their observed biological effects.

Role of the Lactone Moiety in Polar Binding Interactions

The lactone ring, a defining feature of the chromen-2-one scaffold, plays a critical role in mediating polar binding interactions. The carbonyl group and the oxygen atom within the lactone can act as hydrogen bond acceptors, forming interactions with suitable donor groups on biological macromolecules. ontosight.ai For instance, the hydroxyl group at the 4-position of some chromen-2-one derivatives is a key feature that can participate in hydrogen bonding, influencing the compound's biological activity. ontosight.ai This ability to engage in hydrogen bonding is crucial for the anchoring of the molecule within the binding sites of enzymes and receptors.

Hydrophobic and π-π Stacking Interactions with Aromatic Amino Acid Residues

The fused benzene (B151609) ring of the chromen-2-one core provides a large, hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of a protein's binding pocket. Furthermore, the aromatic nature of the bicyclic system facilitates π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govnih.govresearchgate.netrsc.org These stacking interactions, arising from the attractive forces between π-electron clouds, are significant for the stability of protein-ligand complexes and can play a crucial role in the recognition of binding sites on proteins and nucleic acids. nih.govnih.gov For example, the 2H-chromen-2-one moiety of certain derivatives has been observed to bind to the catalytic active site (CAS) of enzymes like butyrylcholinesterase (BChE) via π-π stacking with a tryptophan residue. nih.gov

Structure-Activity Relationships for Potential Therapeutic Applications

The biological potency and selectivity of chromen-2-one derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. This forms the basis of structure-activity relationship (SAR) studies, which are essential for rational drug design.

Influence of Substitution Patterns at Positions 3, 4, and 8 on Biological Potency and Selectivity

The substitution pattern on the chromen-2-one ring system is a key determinant of its biological activity. acs.orgnih.gov

Position 3: Modifications at this position can have a profound impact on activity. For instance, the introduction of different groups can influence the inhibitory potency against various enzymes.

Position 4: The amino group at the 4-position, as seen in 4-Amino-6-chloro-2H-chromen-2-one, can be crucial for activity. In some chromen-4-one derivatives, substitutions at this position have been shown to improve potency against acetylcholinesterase (AChE). nih.gov The nature of the substituent at the 4-position can also influence selectivity.

Position 8: Substitution at the 8-position of the coumarin (B35378) ring has been shown to affect MAO-A inhibitory activity, with a hydroxy group at this position enhancing inhibition. nih.gov

The following table summarizes the influence of substitutions at various positions on the biological activity of chromen-2-one derivatives based on available research.

| Position | Substituent | Effect on Biological Activity | Reference |

| 3 | Methyl | Decreased antibacterial activity in dirchromone derivatives. acs.org | acs.org |

| 4 | Ethyloxymorpholine | Improved potency against AChE in 4H-chromenone derivatives. nih.gov | nih.gov |

| 4 | Nitro group | Improved potency against AChE in 4H-chromenone derivatives. nih.gov | nih.gov |

| 8 | Hydroxy group | Enhanced MAO-A inhibitory activity in 3-thiophenylcoumarins. nih.gov | nih.gov |

Identification of Key Functional Groups Driving Specific Biological Effects

Specific functional groups attached to the chromen-2-one scaffold can be responsible for particular biological activities. For example, in the context of dirchromone derivatives, a class of chromones, a hydroxy group was found to diminish cytotoxicity while a cyanide substituent enhanced antibacterial activity. nih.gov This highlights how different functional groups can steer the biological profile of the parent molecule towards distinct therapeutic applications.

Design Strategies for Modulating Enzyme Inhibition

Chromen-2-one derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. nih.gov The design of these inhibitors often involves a multi-faceted approach, including structure-based and ligand-based strategies, to achieve high potency and selectivity. itmedicalteam.pl

Carbonic Anhydrase (CA): Coumarin derivatives have been developed as selective inhibitors of carbonic anhydrase isoforms, such as CA IX and XII, which are involved in tumorigenesis. nih.govacs.org For example, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles showed potent inhibition of CA IX and XIII. nih.gov

Monoamine Oxidase B (MAO-B): Chromone-based hybrids have been designed as MAO-B inhibitors for potential use in Alzheimer's disease. nih.gov MAO-B inhibitors are used to treat complex CNS conditions like Parkinson's and Alzheimer's disease. criver.com Some coumarin-pyridazine derivatives have shown promise as anti-Parkinsonian agents by inhibiting MAO-B. nih.gov

COX Enzymes: While specific data for this compound is limited, the broader class of coumarins has been investigated for anti-inflammatory properties, which can be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Acetylcholinesterase (AChE): Numerous 7-benzyloxycoumarin based compounds have been synthesized and shown to have significant AChE inhibitory activity, with some being more potent than the standard drug donepezil. nih.gov The development of AChE inhibitors is a key strategy for managing Alzheimer's disease. researchgate.net

The following table provides examples of chromen-2-one derivatives and their enzyme inhibitory activities.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Coumarin-linked 4-anilinomethyl-1,2,3-triazoles | Carbonic Anhydrase IX and XIII | Potent inhibition with Ki values in the nanomolar range. | nih.gov |

| Chromone-hydroxypyridinone hybrids | Monoamine Oxidase B (MAO-B) | Favorable iron-chelating potential and selective hMAO-B inhibitory activity. | nih.gov |

| 7-Benzyloxycoumarin derivatives | Acetylcholinesterase (AChE) | Exhibited promising AChE inhibitory activity, some better than donepezil. | nih.gov |

| 3-Thiophenylcoumarins | MAO-A and MAO-B | Hydroxy group at position 8 enhanced MAO-A inhibition; a single hydroxy at position 7 increased MAO-B selectivity. | nih.gov |

| Coumarin-pyridazine derivatives | MAO-B | Showed promise as anti-parkinsonian agents. | nih.gov |

| 3,4-Dihydrocoumarin derivatives | MAO-B | A derivative was found to be a potent, reversible, and competitive inhibitor of MAO-B. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Chromen-2-ones

The synthesis of 4-aminocoumarin (B1268506) derivatives is an active area of research, with various methods being developed to improve efficiency, yield, and sustainability. sci-hub.se Traditional methods often involve multi-step processes. However, modern organic synthesis is moving towards more streamlined and environmentally friendly approaches.

A significant advancement is the use of copper-catalyzed sequential multicomponent reactions. One such method involves the reaction of benzo[d]isoxazoles with terminal alkynes and sulfonyl azides to produce 4-amino-2H-chromen-2-imines, which can then be converted to the corresponding 4-amino-2H-chromen-2-ones. nih.gov This approach is notable for its excellent chemical selectivity and tolerance of a wide range of functional groups. nih.gov Another strategy involves the reaction of 4-chloro-3-nitrocoumarin (B1585357) with appropriate amines in the presence of a base like triethylamine (B128534) to yield 4-aminocoumarin derivatives. ceon.rs

Future research will likely focus on:

One-Pot Reactions: Developing multi-component reactions that allow for the synthesis of complex chromen-2-one derivatives in a single step, reducing time, cost, and waste. acs.org

Green Catalysis: Utilizing biodegradable and recyclable catalysts, such as organocatalysts or metal-organic frameworks (MOFs), to create more sustainable synthetic pathways. acs.org

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields for the synthesis of chromen-2-one derivatives. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways for Chromen-2-one Derivatives

Derivatives of the chromen-2-one scaffold have been shown to interact with a wide array of biological targets, suggesting that 4-Amino-6-chloro-2H-chromen-2-one and its analogues could be valuable as therapeutic agents or biological probes. frontiersin.orgnih.gov

Enzyme Inhibition: A primary area of investigation is enzyme inhibition. Coumarin (B35378) derivatives have demonstrated potent inhibitory activity against several key enzymes:

Carbonic Anhydrases (CAs): Certain isoforms, such as CA IX and XIII, are involved in tumorigenesis. Coumarin-based compounds have been identified as effective inhibitors of these enzymes. nih.govnih.govacs.org

β-Glucuronidase: This enzyme is a target for the development of treatments for various diseases, and coumarin-based heterocycles have shown inhibitory potential. nih.govacs.org

DNA Gyrase B: The ATP binding pocket of this bacterial enzyme is a target for novel antibiotics, and docking studies have shown that chromene derivatives can bind to this site. islandarchives.ca

Topoisomerase: This enzyme is crucial for DNA replication and is a target for anticancer drugs. Certain 2-amino-4H-chromenes have been identified as potential inhibitors. researchgate.net

Antimicrobial Activity: The chromen-2-one core is a well-established pharmacophore for antimicrobial agents. japsonline.com Derivatives have shown activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com The mechanism often involves the disruption of cellular processes or inhibition of essential enzymes. Future work could focus on synthesizing and testing derivatives of this compound to develop new classes of antibiotics to combat resistant strains. acs.org

The table below summarizes some of the key biological targets for chromen-2-one derivatives.

| Biological Target | Therapeutic Area | Example Chromen-2-one Derivative Class | Reference |

| Carbonic Anhydrase IX, XIII | Cancer | Coumarin-linked triazoles | nih.gov |

| β-Glucuronidase | Various Diseases | Pyrano[3,2-c]chromenes | nih.govacs.org |

| DNA Gyrase B | Bacterial Infections | Pyrano[2,3-f] chromenes | islandarchives.ca |

| Topoisomerase IB | Cancer, Fungal Infections | 2-Amino-3-cyano-4H-chromenes | researchgate.net |

Integration of Advanced Computational and Experimental Techniques for Comprehensive Characterization

A synergistic approach combining computational modeling and advanced experimental techniques is crucial for the thorough characterization of novel chromen-2-one derivatives.

Computational Studies:

Molecular Docking: This technique is used to predict the binding modes of chromen-2-one derivatives within the active sites of biological targets like enzymes. islandarchives.caresearchgate.net It helps in understanding structure-activity relationships (SAR) and in the rational design of more potent inhibitors. researchgate.net For instance, docking studies have elucidated the interactions of chromene derivatives with the active sites of topoisomerase IB and fungal CYP51. researchgate.net

Experimental Techniques:

NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques are indispensable for the unambiguous structural elucidation of newly synthesized compounds. ceon.rs These methods provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. ceon.rs

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular formula of a compound. ceon.rsnih.gov

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its crystalline state, offering definitive proof of its stereochemistry and conformation. researchgate.net

The integration of these techniques allows for a complete picture of a molecule's properties, from its basic chemical structure to its interactions with complex biological systems.

Rational Design of Next-Generation Chromen-2-one Based Chemical Probes and Ligands

The rational design of new molecules based on the this compound scaffold is guided by an understanding of its structure-activity relationships (SAR). By systematically modifying the core structure, researchers can develop chemical probes and ligands with enhanced potency, selectivity, and desirable physicochemical properties.

Key areas for modification include:

The Amino Group (Position 4): This group can be acylated, alkylated, or incorporated into other heterocyclic systems to explore its effect on biological activity. sci-hub.se

The Aromatic Ring (Positions 5, 7, 8): Introduction of various substituents (e.g., hydroxyl, methoxy, halogens) on the benzene (B151609) ring can modulate the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets.

Position 3: This position is a common site for substitution to create derivatives with diverse biological functions. sci-hub.se

The goal is to design molecules that can act as highly selective ligands for specific biological targets, serving as either therapeutic agents or as chemical probes to study cellular processes. For example, the coumarin scaffold's inherent fluorescence can be harnessed to design probes for bioimaging applications.

Expanding Applications of Chromen-2-ones in Materials Science and Other Non-Biological Fields

While the biological activities of chromen-2-ones are extensively studied, their unique photophysical and chemical properties also make them attractive for applications in materials science.

Polymer Chemistry: Coumarin derivatives can be incorporated into polymer matrices to enhance their properties. For instance, the related 4-(chloromethyl)-6-methyl-2H-chromen-2-one can be used to improve the thermal stability and mechanical strength of polymers like polyethylene (B3416737) and polystyrene. The reactive sites on this compound could similarly be used to functionalize polymers.

Dyes and Fluorescent Probes: The coumarin nucleus is a well-known fluorophore. ceon.rs This property is utilized in the development of laser dyes, optical brighteners, and fluorescent labels for biological and medical research. ceon.rs Derivatives of this compound could be explored for new applications in this area, potentially as sensors or in advanced imaging technologies.

Solar Energy Collectors: The light-absorbing properties of coumarins have led to their investigation as components in solar energy collection systems. ceon.rs

Future research will likely uncover new and innovative uses for this versatile class of compounds beyond their traditional role in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-6-chloro-2H-chromen-2-one?

The compound is typically synthesized via aminolysis of a 4-hydroxy-6-chloro-2H-chromen-2-one precursor using ammonium acetate under thermal conditions (130°C). Purification is achieved via silica gel column chromatography with a hexane/ethyl acetate solvent system . Alternative routes may involve phosphoryl oxychloride-mediated reactions, as seen in structurally related chromenone derivatives .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Structure refinement employs SHELXL, with validation of bond lengths (e.g., mean C–C = 0.002 Å) and R-factors (e.g., R = 0.033) . Visualization tools like Mercury CSD 2.0 aid in analyzing packing patterns and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., amino and chloro groups).

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm).

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., M.W. ~210–260 g/mol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or IR bands may arise from solvation effects or crystal packing. Use density functional theory (DFT) with solvent models (e.g., PCM) to simulate spectra. Cross-validate with crystallographic data (e.g., torsion angles from Mercury) to assess conformational differences .

Q. What strategies optimize crystal growth for challenging derivatives of this compound?

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for solubility.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature Gradients : Slow cooling from saturation temperature improves crystal quality. For morpholinomethyl derivatives, steric hindrance may require longer equilibration times .

Q. How do researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may stem from assay conditions (e.g., pH, cell lines) or impurity profiles. Validate compound purity via HPLC (>95%) and control for metabolic stability. For chlorinated analogs, assess electronic effects (Hammett σ values) and steric parameters (Taft’s ) to rationalize activity trends .

Q. What computational methods predict the stability of this compound under varying pH conditions?

Use molecular dynamics (MD) simulations with explicit solvent models to study protonation states. Calculate pKa values via quantum mechanical methods (e.g., COSMO-RS). Experimentally, perform UV-Vis titration in buffered solutions (pH 2–12) to correlate with computational predictions .